molecular formula C26H25N3O5 B15228145 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide

2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide

Cat. No.: B15228145
M. Wt: 459.5 g/mol
InChI Key: LGJVIFDRXYCLKT-UHFFFAOYSA-N
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Description

2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide is a chemical compound with the CAS Number 336179-98-7 and a molecular formula of C26H25N3O5 . It has a molecular weight of 459.49 g/mol . The compound is a derivative of a 5,6,7,8-tetrahydro-4H-chromen-4-one core, a scaffold of significant interest in medicinal chemistry and organic synthesis due to its prevalence in biologically active molecules. The structure incorporates key functional groups, including amino and cyano substituents, and an acetamide linkage to an m-tolyl (3-methylphenyl) ring, which can be critical for molecular recognition and interaction with biological targets . This substance is intended for research applications such as use as a reference standard in analytical chemistry, a key intermediate in the synthesis of more complex organic compounds, or a building block in the exploration of structure-activity relationships (SAR) for chromene-based molecules. Researchers can leverage its defined structure, verified by identifiers such as the SMILES string O=C(NC1=CC=CC(C)=C1)COC2=CC=C(C3C(C#N)=C(N)OC4=C3C(CCC4)=O)C=C2OC and the InChIKey LGJVIFDRXYCLKT-UHFFFAOYSA-N , for precise experimental work. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H25N3O5/c1-15-5-3-6-17(11-15)29-23(31)14-33-20-10-9-16(12-22(20)32-2)24-18(13-27)26(28)34-21-8-4-7-19(30)25(21)24/h3,5-6,9-12,24H,4,7-8,14,28H2,1-2H3,(H,29,31)

InChI Key

LGJVIFDRXYCLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC

Origin of Product

United States

Biological Activity

The compound 2-(4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide , with CAS No. 332912-92-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC27H27N3O5
Molecular Weight473.52 g/mol
IUPAC Name2-[4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]-N-(m-tolyl)acetamide

The biological activity of this compound appears to be linked to its interaction with various molecular targets. It may function as an enzyme inhibitor , potentially affecting pathways involved in inflammation and pain. The presence of the methoxyphenoxy and cyano groups suggests that it could modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Inhibitory Activity Against COX Enzymes

Recent studies have indicated that compounds similar to this one exhibit varying degrees of inhibition against COX-I and COX-II enzymes. For instance:

  • COX-I Inhibition : Weak inhibitory activity was noted across several compounds with IC50 values ranging from 0.52 to 22.25 μM.
  • COX-II Inhibition : Moderate inhibition was observed with a notable compound exhibiting an IC50 value of 0.52 μM, indicating strong selectivity for COX-II over COX-I .

Therapeutic Potential

The compound's structure suggests potential applications in treating inflammatory diseases due to its COX inhibitory activity. The anti-inflammatory properties can be crucial for conditions such as arthritis and other inflammatory disorders.

Case Studies and Experimental Findings

  • In Vivo Studies : In animal models, compounds structurally related to this molecule demonstrated significant anti-inflammatory effects. For example, a related compound showed a 64.28% inhibition rate compared to standard drugs like Celecoxib .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. The incorporation of methoxy and cyano groups has been linked to improved enzyme inhibition profiles .
  • Comparative Analysis : In comparative studies with other known anti-inflammatory agents, this compound exhibited favorable results, suggesting that it could serve as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

Tetrahydrochromenone vs. Coumarin Derivatives
  • Target Compound: The partially saturated tetrahydrochromenone core (5,6,7,8-tetrahydro-4H-chromen-4-yl) introduces conformational flexibility, which may enhance binding to dynamic protein pockets compared to fully aromatic systems .
  • Coumarin-Based Analogue (): The compound 2-(4-methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide (CAS: 797807-93-3) contains a planar coumarin (2H-chromen-2-one) core. The aromaticity of coumarin derivatives often correlates with strong fluorescence and intercalation properties, useful in optical applications or DNA-targeting therapies .
Parameter Target Compound Coumarin Analogue ()
Core Saturation Partially saturated (tetrahydro) Fully aromatic (coumarin)
Conformational Flexibility High (puckering possible) Low (planar structure)
Potential Applications Enzyme inhibition, flexible binding Fluorescence probes, DNA intercalation

Substituent Effects on Bioactivity

Amino-Cyano vs. Halogenated/Methoxyphenyl Groups
  • Chlorophenyl-Methoxyphenyl Analogue (): 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen substitutes the chromenone with chlorophenyl and methoxyphenyl groups. Halogens (Cl) enhance lipophilicity and membrane permeability, while methoxy groups may engage in hydrophobic interactions .
Substituent Target Compound Chlorophenyl-Methoxyphenyl Analogue
Key Functional Groups NH₂, CN (H-bonding, dipole) Cl (lipophilic), OCH₃ (hydrophobic)
Predicted Targets Kinases, oxidoreductases GPCRs, nuclear receptors
Bioactivity Evidence Hypothetical (structural motifs) Anticancer (chlorophenyl motifs)

Acetamide Side Chain Modifications

m-Tolyl vs. Thiazolidinedione Substituents
  • This is distinct from hypoglycemic thiazolidinedione derivatives (e.g., ’s 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides), where the thiazolidinedione moiety is a known peroxisome proliferator-activated receptor (PPAR-γ) agonist for diabetes management .
Side Chain Target Compound Thiazolidinedione Derivative ()
Functional Group m-Tolyl (lipophilic) Thiazolidinedione (H-bond acceptor/donor)
Therapeutic Indication CNS disorders (speculative) Type 2 diabetes (PPAR-γ activation)
Synthetic Route Likely SN2 displacement (acetamide) K₂CO₃/DMF coupling ()

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